1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene
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Overview
Description
2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound known for its aggregation-induced emission (AIE) properties. This compound is often used as a building block in the synthesis of various organic materials due to its unique photophysical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 1,2-diphenylethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can undergo substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds, which are useful intermediates in organic synthesis .
Scientific Research Applications
2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects is primarily through its aggregation-induced emission (AIE) properties. When the molecules aggregate, they restrict intramolecular rotations, leading to enhanced fluorescence. This property is utilized in various applications, including sensing and imaging .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 1,1,2,2-Tetrakis(4-bromophenyl)ethylene
Uniqueness
What sets 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart from similar compounds is its superior AIE properties, making it highly effective in applications requiring strong fluorescence upon aggregation .
Properties
Molecular Formula |
C38H42B2O4 |
---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H42B2O4/c1-35(2)36(3,4)42-39(41-35)31-23-19-29(20-24-31)33(27-15-11-9-12-16-27)34(28-17-13-10-14-18-28)30-21-25-32(26-22-30)40-43-37(5,6)38(7,8)44-40/h9-26H,1-8H3/b34-33+ |
InChI Key |
CBYRLHIEJOHEIW-JEIPZWNWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)/C6=CC=CC=C6 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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